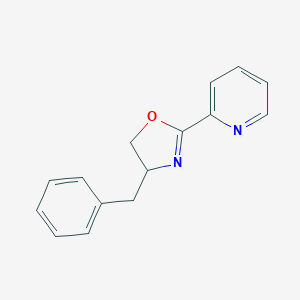

2-(2-Pyridyl)-4-benzyl-2-oxazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASQLQVBBTNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559063 | |

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108915-08-8 | |

| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Pyridyl)-4-benzyl-2-oxazoline and its Analogs

Introduction

Pyridyl-oxazoline (PyOx) ligands are a significant class of chiral ligands in asymmetric catalysis. Their utility stems from their modular synthesis, allowing for steric and electronic tuning, and their ability to form stable complexes with a variety of transition metals. These complexes have been successfully employed in a wide range of enantioselective transformations. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, drawing upon data from analogous compounds.

Chemical Properties and Structure

| Property | Predicted Data for this compound |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Chirality | Contains a stereocenter at the C4 position of the oxazoline ring |

Proposed Synthesis

The most common and effective method for the synthesis of 2-(pyridyl)oxazolines is the zinc chloride-catalyzed condensation of a pyridine nitrile with a chiral β-amino alcohol.[1] For the target molecule, this would involve the reaction of 2-cyanopyridine with (S)-2-amino-3-phenyl-1-propanol.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

While a specific protocol for the target molecule is unavailable, the following detailed procedure for the synthesis of a related compound, 2-(1,3-oxazolin-2-yl)pyridine (Py-ox), provides a robust experimental template.[2]

Synthesis of 2-(1,3-oxazolin-2-yl)pyridine (Py-ox)

-

Materials: 2-cyanopyridine, 2-aminoethanol, zinc chloride, methanol, ethyl acetate.

-

Procedure:

-

A solution of 2-cyanopyridine and a slight molar excess of 2-aminoethanol is prepared in a suitable solvent such as chlorobenzene or toluene.

-

A catalytic amount of anhydrous zinc chloride (approx. 5-10 mol%) is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography on silica gel using a mixture of methanol and ethyl acetate (e.g., 1:4 v/v) as the eluent to yield the pure product.

-

Quantitative Data for Analogous Compounds

The following tables summarize key quantitative data for structurally related pyridyl-oxazoline compounds.

Table 1: Synthesis Yields of Representative Pyridyl-Oxazolines

| Compound | Starting Materials | Catalyst | Yield | Reference |

| 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) | 2-cyanopyridine, 2-aminoethanol | Not specified | 60% | [2] |

| 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) | 2,6-pyridinedicarbonitrile, 2-aminoethanol | Not specified | 76% | [2] |

Table 2: Spectroscopic Data for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) [2]

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.65 (1H, d, J = 4.5 Hz), 7.99 (1H, d, J = 8.0 Hz), 7.93 (1H, td, J = 7.8 Hz), 7.54 (1H, m), 4.45 (2H, t, J = 9.6 Hz), 4.00 (2H, t, J = 9.6 Hz) |

| ¹³C NMR (400 MHz, DMSO-d₆) δ (ppm) | 162.98, 149.53, 146.52, 137.09, 125.90, 123.80, 67.66, 54.61 |

| GC-MS (m/z) | 148 (M⁺) |

Table 3: Spectroscopic Data for 2,6-bis(1,3-oxazolin-2-yl)pyridine (Py-box) [2]

| Data Type | Values |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.11 (2H, t, J₁ = 1.2 Hz, J₂ = 7.2 Hz), 8.02 (1H, q, J₁ = 6.4 Hz, J₂ = 2.4 Hz), 4.45 (4H, t, J = 9.6 Hz), 4.01 (4H, t, J = 9.6 Hz) |

| ¹³C NMR (400 MHz, DMSO-d₆) δ (ppm) | 163.10, 147.01, 138.46, 126.00, 68.28, 55.13 |

| GC-MS (m/z) | 217 (M⁺) |

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a pyridyl-oxazoline compound.

Caption: General experimental workflow for pyridyl-oxazoline synthesis.

Applications in Asymmetric Catalysis

Pyridyl-oxazoline ligands are highly effective in a variety of metal-catalyzed asymmetric reactions. The nitrogen atoms of both the pyridine and oxazoline rings coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in the products. While specific applications for this compound have not been reported, its structural similarity to other PyOx ligands suggests potential utility in reactions such as:

-

Hydrosilylation of ketones

-

Allylic alkylation

-

Diels-Alder reactions

-

Henry reactions

The benzyl group at the 4-position of the oxazoline ring would provide significant steric bulk, which could be advantageous in controlling the stereochemical outcome of catalytic transformations.

Conclusion

Although direct experimental data for this compound is not currently available, this guide provides a comprehensive and technically detailed framework for its synthesis, characterization, and potential applications based on well-established knowledge of analogous pyridyl-oxazoline compounds. The provided protocols and representative data offer a solid foundation for researchers and professionals to successfully synthesize and utilize this and related chiral ligands in the field of asymmetric catalysis and drug development.

References

Synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline. This compound and its analogs are of significant interest in asymmetric catalysis and drug development due to their well-defined coordination geometry and steric influence. This document details the primary synthetic pathway, provides a specific experimental protocol, summarizes key quantitative data, and outlines the reaction mechanism and workflow.

Core Synthesis Pathway

The principal and most direct method for the synthesis of this compound involves the zinc-catalyzed cycloaddition of 2-cyanopyridine (also known as 2-picolinonitrile) with the chiral amino alcohol (S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol). This reaction proceeds efficiently under microwave irradiation, which significantly reduces the reaction time compared to conventional heating methods.[1]

The overall reaction can be visualized as follows:

Caption: Overall synthesis scheme.

Experimental Protocol

The following protocol is adapted from a published microwave-assisted synthesis method.[1]

Materials:

-

2-Cyanopyridine

-

(S)-2-amino-3-phenyl-1-propanol (L-phenylalaninol)

-

Zinc acetate (Zn(OAc)₂)

-

Glycerol

-

Ethyl acetate

-

Silica gel

Procedure:

-

In a microwave-specific reaction vessel, combine 2-cyanopyridine (1.0 mmol), L-phenylalaninol (1.2 mmol), zinc acetate (0.1 mmol), and glycerol (2 mL).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 150°C for 30 minutes.

-

After cooling to room temperature, add ethyl acetate (10 mL) to the reaction mixture.

-

Filter the resulting suspension through a short pad of silica gel to remove the catalyst and glycerol.

-

Wash the silica pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography if necessary, although the filtration step often yields the product in high purity.

Quantitative Data

The synthesis of this compound via the microwave-assisted protocol provides the product in high yield. The key quantitative data are summarized in the table below.

| Parameter | Value | Reference |

| Yield | 89% | [1] |

| CAS Number | 108915-08-8 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Not specified in reference | |

| Optical Rotation | [α]²⁵_D = -52° (c = 0.538, toluene) | [1] |

Table 1: Quantitative data for the synthesis of this compound.

Spectroscopic Data

The structure of the synthesized this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.68 | d | 1H | Pyridine-H6 |

| 8.08 | d | 1H | Pyridine-H3 |

| 7.80 | t | 1H | Pyridine-H4 |

| 7.40 | t | 1H | Pyridine-H5 |

| 7.35-7.20 | m | 5H | Phenyl-H |

| 4.65 | m | 1H | Oxazoline-CH |

| 4.45 | t | 1H | Oxazoline-CH₂ (a) |

| 4.15 | dd | 1H | Oxazoline-CH₂ (b) |

| 3.10 | dd | 1H | Benzyl-CH₂ (a) |

| 2.85 | dd | 1H | Benzyl-CH₂ (b) |

Table 2: ¹H NMR data for this compound.[1]

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a well-established mechanism for oxazoline formation from nitriles and amino alcohols, catalyzed by a Lewis acid (in this case, Zn²⁺).

Reaction Mechanism:

References

Structure Elucidation of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Pyridyl)-4-benzyl-2-oxazoline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to present a robust and scientifically grounded elucidation. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyridyl-oxazoline derivatives.

Proposed Synthesis

The synthesis of this compound can be effectively achieved through the zinc-catalyzed reaction of 2-cyanopyridine with (S)-2-amino-3-phenyl-1-propanol. This method is a well-established route for the formation of 2-oxazolines from nitriles and amino alcohols.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Cyanopyridine

-

(S)-2-amino-3-phenyl-1-propanol

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Toluene

-

Anhydrous Dichloromethane (DCM)

-

Hexane

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-cyanopyridine (1.0 eq), (S)-2-amino-3-phenyl-1-propanol (1.1 eq), and anhydrous zinc chloride (0.1 eq).

-

Add anhydrous toluene to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TDC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Proposed Synthesis Workflow

In-depth Technical Guide: The Mechanism of Action of 2-(2-Pyridyl)-4-benzyl-2-oxazoline

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific biological mechanism of action for 2-(2-Pyridyl)-4-benzyl-2-oxazoline. While the broader class of oxazoline-containing compounds has been the subject of extensive research, demonstrating a wide array of biological activities, data pertaining to this particular molecule is not available in the public domain.

This guide will provide an overview of the known biological activities of the oxazoline scaffold, which may offer potential avenues of investigation for this compound. However, it is crucial to note that without direct experimental evidence, any proposed mechanism of action for this specific compound remains speculative.

The Oxazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazoline ring is a five-membered heterocyclic motif that is considered a "privileged structure" in drug discovery. This designation is attributed to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological effects. General biological activities reported for various oxazoline derivatives include:

-

Antimicrobial Activity: Many oxazoline-containing compounds have demonstrated efficacy against various bacterial and fungal strains.

-

Antitumor Activity: Certain derivatives have been shown to possess cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Properties: The oxazoline scaffold has been incorporated into molecules exhibiting anti-inflammatory effects.

-

Central Nervous System (CNS) Activity: Some oxazoline derivatives have been explored for their potential as CNS stimulants.

It is the diverse substitutions on the oxazoline ring that dictate the specific biological target and the resulting pharmacological response.

Potential (but Unverified) Avenues for this compound

Given the structural features of this compound, which include a pyridine ring and a benzyl group, one could hypothesize potential interactions with biological systems. The pyridine moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and metal coordination. The benzyl group provides a hydrophobic region that could facilitate binding to hydrophobic pockets within proteins.

However, without empirical data, it is impossible to determine the specific signaling pathways or molecular targets of this compound.

Data Presentation

A thorough search of scientific databases and literature has yielded no quantitative data (e.g., IC50, Ki, EC50 values) for the biological activity of this compound. Therefore, a data table summarizing such information cannot be provided.

Experimental Protocols

As no published studies detailing the biological evaluation of this compound were identified, a summary of experimental protocols for this specific compound cannot be compiled.

Signaling Pathways and Experimental Workflows

The creation of diagrams for signaling pathways, experimental workflows, or logical relationships requires foundational knowledge of the molecule's biological activity and mechanism. Due to the absence of such information for this compound, no visualizations can be generated at this time.

Conclusion

The Advent and Ascension of Pyridyl-Oxazoline Ligands: A Technical Guide

Abstract

Pyridyl-oxazoline ligands, a versatile class of C₂-symmetric chiral ligands, have carved a significant niche in the field of asymmetric catalysis. First introduced in the late 1980s, their unique stereoelectronic properties and tridentate coordination mode have led to remarkable successes in a myriad of enantioselective transformations. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and application of these pivotal ligands. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the power of pyridyl-oxazoline ligands in their work.

A Historical Perspective: The Genesis of Pyridyl-Oxazoline Ligands

The journey of pyridyl-oxazoline ligands began in the broader context of developing chiral ligands for transition-metal-catalyzed asymmetric reactions. While oxazoline-containing ligands were known, the specific combination of a pyridine backbone with chiral oxazoline moieties marked a significant advancement.

The initial report on chiral pyridyl-oxazoline (PyOx) ligands can be traced back to 1986 by Brunner and coworkers, who utilized them in enantioselective monophenylation.[1] However, it was the seminal work of Hisao Nishiyama and his research group in 1989 that truly heralded the era of these ligands.[2] They introduced the C₂-symmetric 2,6-bis(oxazolinyl)pyridine ligands, now ubiquitously known as PyBox ligands.[2]

A noteworthy aspect of their history is that pyridyl-oxazoline type ligands were conceived earlier than the widely recognized bisoxazoline (BOX) and phosphine-oxazoline (PHOX) ligands.[3][4][5] Despite their early design, their unique potential and broad applicability in asymmetric catalysis were only fully realized and extensively explored in subsequent years.[3][4][5] The PyBox framework offered a robust, tridentate coordination environment, which proved highly effective in controlling the stereochemical outcome of reactions, thus establishing them as a "privileged" ligand class.

Synthesis of Pyridyl-Oxazoline Ligands

The synthesis of PyBox ligands is well-established and typically involves the condensation of a pyridine derivative with a chiral amino alcohol. The chirality of the final ligand is introduced via the readily available and often inexpensive chiral amino alcohols, which are commonly derived from amino acids.

Two primary synthetic routes have been established, differing in the choice of the pyridine-2,6-dicarbonyl source:

-

Method A: Starts from pyridine-2,6-dicarbonyl dichloride.[2]

-

Method B: Utilizes 2,6-dicyanopyridine as the starting material.[2]

The general workflow for the synthesis of PyBox ligands from a dinitrile precursor is a robust and widely used method.

Detailed Experimental Protocol: Synthesis of 2,6-Bis[(4R)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine

This procedure is adapted from the literature for the synthesis of a specific PyBox ligand, demonstrating the practical application of the dinitrile method.[6][7]

Materials:

-

2,6-Pyridinedicarbonitrile

-

(R)-2-Amino-4-phenylbutan-1-ol

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexanes

-

Triethylamine (Et₃N)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel

Procedure:

-

An oven-dried 250-mL two-necked, round-bottomed flask equipped with a condenser and a magnetic stir bar is purged with argon.

-

2,6-Pyridinedicarbonitrile (2.58 g, 20.0 mmol, 1.00 equiv), anhydrous toluene (120 mL), and zinc trifluoromethanesulfonate (363 mg, 1.00 mmol, 0.050 equiv) are added to the flask under a positive pressure of argon. The mixture is stirred at room temperature for 5 minutes.[6]

-

A solution of (R)-2-amino-4-phenylbutan-1-ol (6.60 g, 40.0 mmol, 2.00 equiv) in toluene (30.0 mL) is added.[6]

-

The reaction mixture is heated to reflux in an oil bath and maintained for 24 hours.[6]

-

After 24 hours, the mixture is allowed to cool to room temperature and then diluted with ethyl acetate (300 mL).[6]

-

The solution is washed sequentially with a saturated aqueous solution of NaHCO₃ (200 mL) and brine (200 mL).[6]

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the filtrate is concentrated under reduced pressure.[6]

-

The resulting residue is purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate:hexanes:Et₃N, typically 1:1:0.02) to afford the desired PyBox ligand as a white solid.[6]

Applications in Asymmetric Catalysis

The tridentate nature and C₂-symmetry of PyBox ligands make them exceptionally effective in a wide range of metal-catalyzed asymmetric reactions.[6][7] They form stable complexes with various metals, creating a well-defined chiral environment that dictates the stereochemical outcome of the reaction.

A key application is the nickel-catalyzed asymmetric Negishi cross-coupling of secondary allylic chlorides with alkylzinc reagents.[6][7] The CH₂CH₂Ph-PyBox ligand has been identified as optimal for this transformation in terms of both enantioselectivity and yield.[7]

Quantitative Data: Ni-Catalyzed Asymmetric Negishi Cross-Coupling

The following table summarizes representative data for the enantioselective Negishi cross-coupling, highlighting the effectiveness of PyBox ligands.

| Entry | Allylic Chloride Substrate | Alkylzinc Reagent | Ligand | Yield (%) | ee (%) |

| 1 | cinnamyl chloride | MeZnCl | (S)-CH₂CH₂Ph-PyBox | 85 | 98 |

| 2 | cinnamyl chloride | EtZnCl | (S)-CH₂CH₂Ph-PyBox | 82 | 97 |

| 3 | (E)-1-chloro-3-phenylprop-2-ene | n-BuZnCl | (S)-CH₂CH₂Ph-PyBox | 88 | 96 |

| 4 | 1-chloro-3,3-dimethyl-1-phenylprop-2-ene | MeZnCl | (S)-i-Pr-PyBox | 90 | 95 |

Data compiled from representative literature. Conditions may vary.

Another significant application is the asymmetric hydrosilylation of ketones, where chiral PyBox-rhodium complexes serve as highly effective catalysts.[8]

Quantitative Data: Rh-Catalyzed Asymmetric Hydrosilylation of Ketones

| Entry | Ketone Substrate | Hydrosilane | Ligand | Yield (%) | ee (%) |

| 1 | Acetophenone | Diphenylsilane | (S,S)-iPr-PyBox | 98 | 91 |

| 2 | 1-Naphthyl methyl ketone | Diphenylsilane | (S,S)-iPr-PyBox | 95 | 96 |

| 3 | Propiophenone | Diphenylsilane | (S,S)-iPr-PyBox | 99 | 85 |

| 4 | 2-Acetylfuran | Diphenylsilane | (S,S)-Et-PyBox | 93 | 94 |

Data compiled from representative literature. Conditions may vary.

The logical relationship for the application of a PyBox ligand in a generic catalytic cycle involves several key steps, from catalyst activation to product release and catalyst regeneration.

Conclusion and Future Outlook

From their initial discovery to their current status as mainstays in the asymmetric catalysis toolbox, pyridyl-oxazoline ligands have demonstrated profound utility and versatility. The ease of their synthesis, modularity, and the robust chiral environment they provide have enabled the development of numerous highly enantioselective processes. Future research in this area will likely focus on the development of novel PyBox architectures with fine-tuned steric and electronic properties, their immobilization on solid supports for catalyst recycling, and their application in emerging areas of chemical synthesis, further cementing their legacy as a truly privileged class of chiral ligands.

References

- 1. Synthesis of chiral pyridine-oxazolines via a catalytic asymmetric Heine reaction of meso-N-(2-picolinoyl)-aziridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

CAS number for 2-(2-Pyridyl)-4-benzyl-2-oxazoline

An In-depth Technical Guide to (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral ligand (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, a prominent member of the Pyridine-Oxazoline (PyOx) class of ligands. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its significant applications in asymmetric catalysis, a critical field for drug development and fine chemical synthesis. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and scientists.

Introduction

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, often abbreviated as (S)-Bn-PyOx, is a C1-symmetric bidentate N,N-ligand. Its structure, featuring a pyridine ring and a chiral oxazoline moiety, makes it an effective ligand for a variety of transition metals, facilitating a wide range of enantioselective transformations.[1][2] The strategic placement of the chiral center adjacent to the coordinating nitrogen atom of the oxazoline ring allows for excellent stereochemical control in catalytic processes.[3] This guide serves as a core technical resource for professionals utilizing or considering this ligand in their research.

Chemical and Physical Properties

The fundamental properties of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are summarized below. This data is essential for its handling, characterization, and application in experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 108915-08-8 | [4] |

| Molecular Formula | C₁₅H₁₄N₂O | [4] |

| Molecular Weight | 238.28 g/mol | [4] |

| IUPAC Name | (4S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydro-1,3-oxazole | [4] |

| Appearance | Solid | - |

| Topological Polar Surface Area | 34.5 Ų | [4] |

| Complexity | 289 | [4] |

| XLogP3 | 2.7 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the synthesis and purity of the ligand. The following table summarizes key spectroscopic data for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

| Spectroscopy Type | Data | Reference(s) |

| ¹H NMR | Spectra available from commercial suppliers and literature. Key shifts are expected for the aromatic protons of the pyridine and benzyl groups, as well as the diastereotopic protons of the oxazoline ring. | [4] |

| ¹³C NMR | Spectra available from commercial suppliers and literature. Characteristic signals include those for the imine carbon of the oxazoline and the carbons of the two aromatic systems. | - |

| Mass Spec | Expected molecular ion peak corresponding to the molecular weight. | - |

| IR | Characteristic peaks for C=N stretching of the oxazoline ring and C=C/C=N stretching of the pyridine ring. | - |

Experimental Protocols: Synthesis

The synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is typically achieved through the condensation of a chiral amino alcohol with a pyridine nitrile or a related derivative. The following is a representative, detailed protocol.

4.1. Synthesis of (S)-2-amino-3-phenyl-1-propanol from L-Phenylalanine

-

Reduction of L-Phenylalanine: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of L-Phenylalanine in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenyl-1-propanol as a solid, which can be used in the next step without further purification.

4.2. Synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

-

Reaction Setup: In a round-bottom flask, dissolve 2-cyanopyridine and (S)-2-amino-3-phenyl-1-propanol in a suitable solvent such as chlorobenzene or toluene.

-

Catalyst Addition: Add a catalytic amount of zinc chloride (ZnCl₂) or another Lewis acid to the solution.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

Applications in Asymmetric Catalysis

The primary application of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its bidentate nature and the chirality near the metal center allow for high levels of enantioselectivity.

| Reaction Type | Metal Catalyst | Substrate Example | Product Example | Enantiomeric Excess (ee) | Reference(s) |

| Heck Reaction | Pd | Cyclohexenyl triflate and 2,3-dihydrofuran | Phenyl-substituted dihydropyran | High | [5] |

| Allylic Alkylation | Pd | 1,3-Diphenyl-2-propenyl acetate and dimethyl malonate | Enantioenriched malonate derivative | Up to 99% | [3] |

| Hydrosilylation of Ketones | Rh, Ir | Acetophenone and diphenylsilane | 1-Phenylethanol | High | - |

| Reductive Cross-Coupling | Ni | Alkyl halides and aryl halides | Chiral alkyl-aryl compounds | Good to Excellent | [5] |

| Oxidation of Alcohols | Pd | 1,2-Propanediol | α-hydroxy ketone | Moderate | [6] |

Visualizations

6.1. Synthesis Workflow

The following diagram illustrates the general synthetic pathway for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

Caption: General synthesis workflow for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

6.2. General Catalytic Cycle

This diagram shows a generalized catalytic cycle for a Palladium-catalyzed asymmetric allylic alkylation, a common application for PyOx ligands.

Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation using a PyOx ligand.

Conclusion

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a versatile and highly effective chiral ligand in the field of asymmetric catalysis. Its straightforward synthesis from readily available starting materials, coupled with its ability to induce high levels of enantioselectivity in a variety of chemical transformations, makes it an invaluable tool for chemists in academia and industry, particularly in the synthesis of chiral molecules for drug discovery and development. This guide provides the essential technical information required for its synthesis, characterization, and application.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | C15H14N2O | CID 14337779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: 2-(2-Pyridyl)-4-benzyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

| Parameter | Value | Source |

| Systematic Name | (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | PubChem |

| Molecular Formula | C₁₅H₁₄N₂O | PubChem[1] |

| Molecular Weight | 238.28 g/mol | PubChem[1] |

| CAS Number | 108915-08-8 | PubChem[1] |

Synthesis and Experimental Protocols

The synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, systematically named (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, is a multi-step process that is crucial for its application in various research and development fields, particularly in asymmetric catalysis. The following is a detailed experimental protocol for its synthesis, based on established methodologies for similar pyridyloxazoline ligands.

Experimental Protocol: Synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

This synthesis involves the condensation of a chiral amino alcohol with a pyridine derivative.

Materials:

-

(S)-2-Amino-3-phenyl-1-propanol

-

2-cyanopyridine

-

Zinc Chloride (ZnCl₂)

-

Toluene, anhydrous

-

Methanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-amino-3-phenyl-1-propanol (1 equivalent) and 2-cyanopyridine (1.1 equivalents) in anhydrous toluene.

-

Catalyst Addition: To this solution, add zinc chloride (0.1 equivalents) as a catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

Biological Activity and Signaling Pathways

While this compound is primarily recognized for its role as a chiral ligand in asymmetric synthesis, the broader class of oxazoline and pyridine-containing compounds has been investigated for various biological activities. Research into the specific biological functions of this compound is ongoing, and this section will be updated as new findings emerge.

Currently, there is no direct evidence linking this compound to specific signaling pathways in a biological context. However, related heterocyclic compounds have been shown to interact with various cellular targets. For instance, some pyrazolinone chalcones have been investigated for their potential to inhibit the PI3K/Akt/ERK1/2 signaling pathway, which is crucial in cancer cell proliferation and survival[2]. The structural motifs present in this compound could potentially allow for interactions with biological macromolecules, a hypothesis that warrants further investigation.

Logical Relationships and Workflows

The synthesis and application of this compound can be visualized as a logical workflow.

This diagram illustrates the synthetic route from starting materials to the pure compound and its subsequent applications in catalysis and potential biological research.

References

Spectroscopic Analysis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline: A Technical Overview

A comprehensive search for experimental spectroscopic data (NMR, IR, MS) for 2-(2-Pyridyl)-4-benzyl-2-oxazoline has revealed a notable absence of specific characterization data in publicly accessible scientific literature and databases. While the synthesis and analysis of numerous related pyridyl-oxazoline compounds are well-documented, the specific compound of interest appears to be uncharacterized in the searched resources.

This guide will, therefore, provide a general overview of the expected spectroscopic characteristics for this molecule based on its constituent functional groups. Furthermore, it will present a generalized experimental workflow for the spectroscopic analysis of such a compound.

Predicted Spectroscopic Features

While specific, experimentally determined data for this compound is not available, the expected spectroscopic signatures can be predicted based on its chemical structure, which comprises a pyridine ring, a benzyl group, and an oxazoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the pyridine and benzyl groups, typically in the range of 7.0-8.5 ppm. The benzylic protons would likely appear as a singlet or a multiplet around 2.5-3.5 ppm. The protons of the oxazoline ring would exhibit characteristic signals, with their chemical shifts and coupling patterns providing information about the substitution pattern and stereochemistry.

-

¹³C NMR: The carbon-13 NMR spectrum would display a number of signals corresponding to the different carbon environments in the molecule. The aromatic carbons of the pyridine and benzyl rings would resonate in the downfield region (typically 120-160 ppm). The carbons of the oxazoline ring and the benzylic carbon would have characteristic chemical shifts in the more upfield region.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the functional groups present. Key absorptions would include:

-

C=N stretching vibration of the oxazoline and pyridine rings.

-

Aromatic C-H stretching vibrations.

-

Aliphatic C-H stretching vibrations from the benzyl group.

-

C-O stretching vibration of the oxazoline ring.

Mass Spectrometry (MS): The mass spectrum would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) would correspond to the exact mass of this compound. The fragmentation pattern would be expected to show characteristic losses of fragments related to the pyridine, benzyl, and oxazoline moieties, which can be used to confirm the structure.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like this compound.

Conclusion

In the absence of experimentally determined spectroscopic data for this compound, this guide provides a predictive overview of its expected NMR, IR, and MS characteristics based on its molecular structure. Researchers and professionals in drug development are encouraged to perform the necessary experimental characterization upon synthesis of this compound to obtain definitive spectroscopic data. The generalized workflow presented can serve as a procedural template for such an analysis.

An In-depth Technical Guide to 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] for Researchers and Drug Development Professionals

Introduction: This guide provides a comprehensive overview of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline], a prominent chiral ligand in asymmetric catalysis. Its C2-symmetric structure has proven highly effective in a variety of enantioselective transformations, making it a valuable tool for the synthesis of chiral molecules in pharmaceutical research and development. This document details its commercial availability, physicochemical properties, and provides in-depth experimental protocols for its application in key chemical reactions.

Commercial Availability

2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is readily available from a range of chemical suppliers, ensuring its accessibility for research and development purposes. The following table summarizes some of the key commercial suppliers.

| Supplier | Product Number | Purity |

| Sigma-Aldrich | 405973 | 98% |

| Fisher Scientific | 405973250MG | 98% |

| Tokyo Chemical Industry (TCI) | B6639 | >98.0% (GC) |

| Santa Cruz Biotechnology | sc-210133 | --- |

| Alfa Chemistry | HMBN1077 | 98% |

| Cenmed | C007B-061737 | 0.98 |

Physicochemical and Safety Data

A summary of the key physicochemical properties of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is provided in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

| Property | Value |

| CAS Number | 133463-88-4 |

| Molecular Formula | C₂₀H₂₀N₂O₂ |

| Molecular Weight | 320.39 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 129-132 °C |

| Optical Activity | [α]20/D −40.6°, c = 1 in ethanol |

| Boiling Point | 449.3 °C at 760 mmHg |

| Density | 1.21 g/cm³ |

Safety Information: 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.[1]

Synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline]

The synthesis of this chiral bis(oxazoline) ligand is a well-established procedure, typically starting from the corresponding amino alcohol. The following diagram illustrates a general synthetic workflow.

Caption: General workflow for the synthesis of 2,2'-Bis[(4S)-4-benzyl-2-oxazoline].

Applications in Asymmetric Catalysis

2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a versatile chiral ligand that, in combination with various metal precursors, forms highly effective catalysts for a range of asymmetric transformations. These reactions are fundamental in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients.

Experimental Protocols

1. Enantioselective Hydrosilylation of Ketones

This reaction is a key method for the synthesis of chiral secondary alcohols. The bis(oxazoline) ligand, in complex with a rhodium precursor, effectively catalyzes the asymmetric addition of a hydrosilane to a prochiral ketone.

-

Catalyst Preparation: In a nitrogen-flushed Schlenk tube, [Rh(COD)Cl]₂ (1 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (2.2 mol%) are dissolved in anhydrous THF. The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Procedure: The ketone (1.0 mmol) is added to the catalyst solution. The mixture is cooled to 0 °C, and diphenylsilane (1.2 mmol) is added dropwise. The reaction is stirred at this temperature and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the chiral secondary alcohol.

2. Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclic compounds. A copper(II)-bis(oxazoline) complex can catalyze the enantioselective [4+2] cycloaddition between a diene and a dienophile.

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, Cu(OTf)₂ (10 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (11 mol%) are stirred in anhydrous dichloromethane at room temperature for 1 hour.

-

Reaction Procedure: The dienophile (e.g., an N-acryloyloxazolidinone, 1.0 mmol) is added to the catalyst solution and the mixture is cooled to -78 °C. Freshly cracked cyclopentadiene (3.0 mmol) is then added. The reaction is maintained at this temperature for several hours.

-

Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is allowed to warm to room temperature and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product is purified by chromatography.

The following diagram illustrates the catalytic cycle for a generic metal-catalyzed asymmetric reaction using a bis(oxazoline) ligand.

Caption: A generalized catalytic cycle for a metal-bis(oxazoline) catalyzed asymmetric transformation.

3. Asymmetric Cyclopropanation

Chiral cyclopropanes are important structural motifs in many biologically active molecules. Copper(I) complexes of bis(oxazoline) ligands are effective catalysts for the enantioselective cyclopropanation of olefins with diazo compounds.

-

Catalyst Preparation: A mixture of CuOTf·0.5C₆H₅CH₃ (5 mol%) and 2,2'-Bis[(4S)-4-benzyl-2-oxazoline] (5.5 mol%) in anhydrous toluene is stirred under an argon atmosphere at room temperature for 1 hour.

-

Reaction Procedure: The olefin (e.g., styrene, 1.0 mmol) is added to the catalyst solution. A solution of ethyl diazoacetate (1.1 mmol) in toluene is then added slowly via a syringe pump over several hours at a controlled temperature (e.g., 25 °C).

-

Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional hour. The solvent is then removed under reduced pressure, and the residue is purified by flash chromatography on silica gel.

Conclusion

2,2'-Bis[(4S)-4-benzyl-2-oxazoline] is a cornerstone chiral ligand in the field of asymmetric catalysis. Its commercial availability, coupled with well-documented applications and robust performance in a variety of enantioselective reactions, makes it an indispensable tool for chemists in both academic and industrial settings. The detailed protocols provided in this guide are intended to facilitate its effective use in the synthesis of enantiomerically enriched compounds, thereby contributing to the advancement of drug discovery and development.

References

Technical Guide on the Safety, Handling, and Properties of 2-(2-Pyridyl)-4-benzyl-2-oxazoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). A specific SDS for 2-(2-Pyridyl)-4-benzyl-2-oxazoline was not available at the time of writing. The information presented herein is a compilation of data from structurally related compounds and should be used as a guide for safe handling in a laboratory setting by trained professionals. All laboratory work should be conducted with a thorough risk assessment and in accordance with institutional safety protocols.

Introduction

This compound is a chiral ligand belonging to the pyridyl-oxazoline class of compounds. These molecules are of significant interest in asymmetric catalysis, a cornerstone of modern drug development and fine chemical synthesis. The unique stereo-electronic properties of pyridyl-oxazoline ligands, arising from the combination of the pyridine and oxazoline moieties, make them effective in a variety of metal-catalyzed enantioselective transformations. This guide provides an in-depth overview of the known safety, handling, and physicochemical properties of this compound and its close analogs, aimed at professionals in research and development.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, data from analogous compounds, such as other pyridyl-oxazoline derivatives, suggest the following potential hazards.

Pictogram:

Signal Word: Warning

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

This classification is based on the safety data for structurally similar compounds containing the pyridyl and oxazoline functional groups.

Physicochemical Properties

The physicochemical properties of the stereoisomer (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are summarized below. These are expected to be very similar for the target compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄N₂O | PubChem[1] |

| Molecular Weight | 238.28 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or crystals (inferred from analogs) | TCI |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents (inferred from general chemical class) | |

| XLogP3 | 2.7 | PubChem[1] |

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

4.1. Personal Protective Equipment (PPE)

A standard laboratory workflow for handling chemical compounds necessitates the use of appropriate personal protective equipment.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

General Handling Precautions:

-

Work in a well-ventilated area, preferably in a certified chemical fume hood, to minimize inhalation of any dust or vapors.[2][3]

-

Avoid contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

-

Do not eat, drink, or smoke in the laboratory.[2]

-

Keep containers tightly closed when not in use to prevent the absorption of moisture and contamination.[2]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air or moisture.

-

Ground and bond containers when transferring material to prevent static discharge.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep the container tightly sealed and store in a dry place. For long-term storage, consider refrigeration at 2-8°C.

-

Label containers clearly with the chemical name and any hazard warnings.

First Aid Measures

In the event of exposure, the following first aid measures, based on data from analogous compounds, should be taken:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Accidental Release Measures

In case of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (PPE), including respiratory protection.

-

Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.

-

Collect the spilled material into a sealed container for proper disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

-

Do not allow the spilled material to enter drains or waterways.

Experimental Protocols: Synthesis of a Pyridyl-Oxazoline Ligand

Materials:

-

(R)-2-amino-4-phenylbutan-1-ol

-

Pyridine-2,6-dicarbonitrile (or a suitable pyridine nitrile precursor)

-

Anhydrous zinc chloride (or another suitable Lewis acid catalyst)

-

Anhydrous toluene (or another suitable high-boiling solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the pyridine nitrile precursor and the chiral amino alcohol, (R)-2-amino-4-phenylbutan-1-ol, in anhydrous toluene.

-

Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization: Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and optical rotation to confirm its identity and purity.

Experimental Workflow Diagram:

Caption: A generalized workflow for the synthesis of a pyridyl-oxazoline ligand.

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Chemical waste should be handled as hazardous waste and disposed of through a licensed professional waste disposal service. Do not dispose of down the drain or in the general trash. Contaminated packaging should also be treated as hazardous waste.

Toxicological Information

There is no specific toxicological data available for this compound. The information below is extrapolated from related compounds.

-

Acute Toxicity: Likely harmful if swallowed.

-

Skin Corrosion/Irritation: Expected to be a skin irritant.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Conclusion

This compound is a valuable compound for research in asymmetric catalysis. While a comprehensive safety profile is not yet established, by following the principles of prudent laboratory practice and adhering to the handling and safety guidelines outlined in this document based on analogous compounds, researchers can work with this chemical in a safe and responsible manner. A thorough risk assessment should always be performed before commencing any new experimental work with this compound.

References

Methodological & Application

Application Notes and Protocols for 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of the chiral ligand 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a member of the Pyridine-oxazoline (PyBox) family, in asymmetric catalysis. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Chiral pyridine-oxazoline (PyBox) ligands are a significant class of C2-symmetric tridentate ligands that have demonstrated broad utility in asymmetric catalysis. Their ability to form stable complexes with a wide range of metals allows for the effective control of enantioselectivity in various chemical transformations. The this compound ligand, with its characteristic benzyl group, provides a specific steric and electronic environment that has been successfully applied in key carbon-carbon bond-forming reactions. This document details the application of this ligand in the enantioselective Diels-Alder reaction.

I. Enantioselective Diels-Alder Cycloaddition

The combination of this compound (referred to as Bn-PyBox ) with Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) creates a highly effective chiral Lewis acid catalyst for the enantioselective Diels-Alder reaction between 2-alkenoylpyridines and cyclopentadiene. This reaction is valuable for the synthesis of enantioenriched disubstituted norbornenes, which are important structural motifs in biologically active compounds.

Data Presentation

Table 1: Optimization of the La(OTf)₃/Bn-PyBox-Catalyzed Diels-Alder Reaction [1]

| Entry | Ligand | Metal Salt | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (endo:exo) | ee (%) |

| 1 | Bn-PyBox | La(OTf)₃ | CH₂Cl₂ | -78 | 12 | 91 | 88:12 | 92 |

| 2 | Ph-PyBox | La(OTf)₃ | CH₂Cl₂ | -78 | 12 | 85 | 85:15 | 88 |

| 3 | iPr-PyBox | La(OTf)₃ | CH₂Cl₂ | -78 | 12 | 88 | 87:13 | 90 |

| 4 | Bn-PyBox | Sc(OTf)₃ | CH₂Cl₂ | -78 | 12 | 75 | 80:20 | 85 |

| 5 | Bn-PyBox | Yb(OTf)₃ | CH₂Cl₂ | -78 | 12 | 82 | 82:18 | 89 |

| 6 | Bn-PyBox | La(OTf)₃ | Toluene | -78 | 12 | 78 | 86:14 | 91 |

| 7 | Bn-PyBox | La(OTf)₃ | THF | -78 | 12 | 65 | 75:25 | 80 |

Table 2: Substrate Scope for the Enantioselective Diels-Alder Reaction [1]

| Entry | Dienophile (R group) | Product | Yield (%) | dr (endo:exo) | ee (%) |

| 1 | Phenyl | 3a | 91 | 88:12 | 92 |

| 2 | 4-Methoxyphenyl | 3b | 88 | 87:13 | 93 |

| 3 | 4-Chlorophenyl | 3c | 90 | 89:11 | 91 |

| 4 | 2-Thienyl | 3d | 85 | 85:15 | 90 |

| 5 | Methyl | 3e | 78 | 80:20 | 85 |

| 6 | Cyclohexyl | 3f | 82 | 82:18 | 88 |

Experimental Protocols

1. General Procedure for the Synthesis of this compound (Bn-PyBox)

This protocol is adapted from a general procedure for the synthesis of PyBox ligands.

-

Materials:

-

(S)-2-Amino-3-phenyl-1-propanol

-

2,6-Pyridinedicarbonitrile

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-pyridinedicarbonitrile (1.0 eq) and anhydrous toluene.

-

Add (S)-2-amino-3-phenyl-1-propanol (2.2 eq) to the solution.

-

Add zinc trifluoromethanesulfonate (0.1 eq) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound ligand.

-

2. Protocol for the La(OTf)₃/Bn-PyBox-Catalyzed Enantioselective Diels-Alder Reaction [1]

-

Materials:

-

This compound (Bn-PyBox )

-

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)

-

2-Alkenoylpyridine (dienophile)

-

Cyclopentadiene (diene, freshly cracked)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Silica gel for column chromatography

-

-

Procedure:

-

Catalyst Preparation: In an oven-dried Schlenk tube under an inert atmosphere, dissolve La(OTf)₃ (0.1 mmol, 10 mol%) and Bn-PyBox (0.11 mmol, 11 mol%) in anhydrous CH₂Cl₂ (2.0 mL). Stir the mixture at room temperature for 1 hour to pre-form the catalyst complex.

-

Reaction Setup: Cool the catalyst solution to -78 °C in a dry ice/acetone bath.

-

Add the 2-alkenoylpyridine (1.0 mmol, 1.0 eq) to the cold catalyst solution.

-

Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for the time specified in Table 1 (typically 12 hours), monitoring the progress by TLC.

-

Work-up and Purification: Upon completion, quench the reaction by adding a few drops of water.

-

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired norbornene product.

-

Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

-

Visualizations

Experimental Workflow for Diels-Alder Reaction

Caption: Workflow for the Diels-Alder Reaction.

Proposed Catalytic Cycle

Caption: Proposed Catalytic Cycle.

References

Applications of 2-(2-Pyridyl)-4-benzyl-2-oxazoline in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyridyl)-4-benzyl-2-oxazoline is a member of the pyridyl bis(oxazoline) (PyBOX) family of chiral ligands, which are highly effective in a wide range of metal-catalyzed asymmetric transformations. The C2-symmetric nature of this ligand, combined with its tridentate coordination to a metal center, creates a well-defined chiral environment that enables high levels of stereocontrol in various carbon-carbon and carbon-heteroatom bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in key organic reactions.

Key Applications

The versatility of this compound and its metal complexes has been demonstrated in several important asymmetric catalytic reactions, including:

-

Asymmetric Hydrosilylation of Ketones: Catalytic reduction of prochiral ketones to chiral secondary alcohols.

-

Asymmetric Mannich Reaction: Enantioselective synthesis of β-amino carbonyl compounds.

-

Asymmetric [3+2] Cycloaddition: Stereocontrolled synthesis of five-membered heterocyclic rings.

-

Asymmetric Negishi Cross-Coupling: Enantioselective coupling of organozinc reagents with organic halides.

-

Asymmetric Allylation of Aldehydes: Enantioselective synthesis of homoallylic alcohols.

The following sections provide quantitative data and detailed experimental protocols for these applications.

Data Presentation

The following tables summarize the quantitative data for the applications of this compound and related PyBOX ligands in asymmetric catalysis.

Table 1: Asymmetric Hydrosilylation of Ketones with PyBOX Ligands

| Entry | Ketone | Catalyst System | Yield (%) | ee (%) |

| 1 | Acetophenone | Rh-PyBOX | High | Up to 93 |

| 2 | Propiophenone | Rh-PyBOX | High | High |

| 3 | α-Tetralone | Fe-PyBOX + B(C₆F₅)₃ | High | High |

Table 2: Asymmetric Mannich Reaction with PyBOX Ligands

| Entry | Aldehyde | Amine | Pronucleophile | Catalyst System | Yield (%) | dr | ee (%) |

| 1 | Benzaldehyde | Aniline | Ethyl acetate | Cu-PyBOX | Good | - | High |

| 2 | Various | Various | Various | Cu-PyBOX | 73-99 | 2.4:1->20:1 | 91-98[1] |

Table 3: Asymmetric [3+2] Cycloaddition with PyBOX Ligands

| Entry | Dipole | Dipolarophile | Catalyst System | Yield (%) | endo/exo | ee (%) |

| 1 | Azomethine Ylide | Alkene | Ag-PyBOX or Cu-PyBOX | High | High | High |

Table 4: Asymmetric Negishi Cross-Coupling with PyBOX Ligands

| Entry | Allylic Chloride | Organozinc Reagent | Catalyst System | Yield (%) | ee (%) |

| 1 | (E)-1-phenyl-3-chloroprop-1-ene | Benzylzinc bromide | Ni-PyBOX | High | High |

| 2 | Racemic secondary allylic chlorides | Alkylzinc halides | Ni-PyBOX | Good | High[2][3][4][5] |

Table 5: Asymmetric Allylation of Aldehydes with PyBOX Ligands

| Entry | Aldehyde | Allylating Agent | Catalyst System | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Allyltributylstannane | In(OTf)₃-PyBOX | Good | Up to 94[6] |

| 2 | Various aromatic aldehydes | Allyltributylstannane | In(OTf)₃-PyBOX | Good | 90-96[7][8] |

| 3 | Various aliphatic aldehydes | Allyltributylstannane | In(OTf)₃-PyBOX | Good | 90-96[7][8] |

Experimental Protocols

Protocol 1: Asymmetric Hydrosilylation of Acetophenone

This protocol is a representative procedure for the rhodium-catalyzed asymmetric hydrosilylation of ketones using a PyBOX ligand.

Materials:

-

This compound ligand

-

[Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Acetophenone

-

Diphenylsilane

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with [Rh(COD)Cl]₂ (1.0 mol%) and the this compound ligand (2.2 mol%). Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, acetophenone (1.0 mmol) is added.

-

Hydrosilylation: Diphenylsilane (1.2 mmol) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for the time required for complete conversion (monitored by TLC or GC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.

Protocol 2: Nickel-Catalyzed Asymmetric Negishi Cross-Coupling

This protocol describes a general procedure for the nickel-catalyzed asymmetric Negishi cross-coupling of a secondary allylic chloride with an organozinc reagent using a PyBOX ligand.

Materials:

-

This compound ligand

-

NiCl₂·glyme

-

Racemic secondary allylic chloride (e.g., (E)-1-phenyl-3-chloroprop-1-ene)

-

Organozinc reagent (e.g., benzylzinc bromide, prepared in situ or from a commercial source)

-

Anhydrous THF

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with NiCl₂·glyme (5.0 mol%) and the this compound ligand (6.0 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: In a separate Schlenk flask, the racemic secondary allylic chloride (1.0 mmol) is dissolved in anhydrous THF.

-

Cross-Coupling: The solution of the organozinc reagent (1.5 mmol in THF) is added to the flask containing the allylic chloride. The pre-formed nickel catalyst solution is then added dropwise to the reaction mixture at -20 °C. The reaction is stirred at this temperature until complete consumption of the starting material is observed by TLC or GC analysis.

-

Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification and Analysis: The residue is purified by flash chromatography on silica gel to afford the enantioenriched product. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 3: Indium-Catalyzed Asymmetric Allylation of Benzaldehyde

The following is a representative protocol for the indium-catalyzed asymmetric allylation of aldehydes using a PyBOX ligand.[6]

Materials:

-

This compound ligand

-

Indium(III) trifluoromethanesulfonate (In(OTf)₃)

-

Benzaldehyde

-

Allyltributylstannane

-

Anhydrous Dichloromethane (DCM)

-

4 Å Molecular Sieves

-

Standard glassware for anhydrous reactions

Procedure:

-

Catalyst Preparation: A flame-dried Schlenk flask is charged with In(OTf)₃ (10 mol%), the this compound ligand (12 mol%), and activated 4 Å molecular sieves under an argon atmosphere. Anhydrous DCM is added, and the mixture is stirred at room temperature for 1 hour.

-

Reaction Setup: The flask is cooled to -78 °C, and benzaldehyde (1.0 mmol) is added.

-

Allylation: Allyltributylstannane (1.2 mmol) is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for the specified time, with progress monitored by TLC.

-

Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature and then filtered through a pad of Celite. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the resulting homoallylic alcohol is determined by chiral HPLC analysis.

Mandatory Visualization

Caption: General experimental workflow for an asymmetric catalytic reaction.

Caption: Logical relationships of PyBOX ligand applications.

References

- 1. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nickel-Catalyzed Asymmetric Negishi Cross-Couplings of Secondary Allylic Chlorides with Alkylzincs [organic-chemistry.org]

- 3. Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nickel-catalyzed asymmetric negishi cross-couplings of secondary allylic chlorides with alkylzincs. | Chemsrc ID:682418 [chemsrc.com]

- 6. Highly enantioselective allylation of aldehydes catalyzed by indium(III)-PYBOX complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalytic asymmetric allylation of aldehydes via a chiral indium(iii) complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Catalytic asymmetric allylation of aldehydes via a chiral indium(III) complex - Lookchem [lookchem.com]

Application Note: A Scalable Synthesis Protocol for 2-(2-Pyridyl)-4-benzyl-2-oxazoline

Abstract

This document provides a detailed, scalable experimental procedure for the synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline, a valuable chiral ligand frequently used in asymmetric catalysis. The protocol is based on the robust and widely adopted method of zinc-catalyzed condensation of 2-cyanopyridine with L-phenylalaninol. This method is advantageous for its operational simplicity, use of readily available reagents, and scalability, making it suitable for producing gram-scale quantities of the target compound. This application note includes a step-by-step experimental protocol, a summary of quantitative data, necessary safety precautions, and a visual workflow diagram to ensure clarity and reproducibility in a research or process development setting.

Introduction

2-Substituted-2-oxazolines are a privileged class of heterocyclic compounds. When synthesized from chiral amino alcohols, they become powerful chiral ligands for a multitude of metal-catalyzed asymmetric reactions.[1] Specifically, pyridyl-oxazolines (PyOx ligands) have found extensive use in catalysis due to their straightforward synthesis and modular nature. The title compound, this compound, is a bidentate N,N-ligand that can effectively induce enantioselectivity in various chemical transformations.

The most common and scalable synthetic routes to 2-oxazolines involve the cyclization of β-hydroxy amides or the direct reaction of nitriles with amino alcohols.[2][3] The latter method, often catalyzed by Lewis acids such as zinc salts, is particularly effective for large-scale preparations as it is typically a one-step process with high atom economy.[1][4] This protocol details a zinc-catalyzed approach, which provides high yields under relatively mild conditions.[4]

Reaction Scheme

The synthesis proceeds via the zinc trifluoromethanesulfonate (Zn(OTf)₂) catalyzed reaction between 2-cyanopyridine and L-phenylalaninol in toluene at reflux.

Figure 1. Synthesis of (S)-2-(2-Pyridyl)-4-benzyl-2-oxazoline from 2-cyanopyridine and L-phenylalaninol.

Experimental Protocol

This protocol is designed for a representative gram-scale synthesis and can be scaled linearly with appropriate adjustments to equipment and reaction times.

Materials and Equipment

-

Reagents:

-

2-Cyanopyridine (≥98%)

-

L-Phenylalaninol ( (S)-2-Amino-3-phenyl-1-propanol, ≥98%)

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂, ≥98%)

-

Anhydrous Toluene (≥99.8%)

-

Ethyl Acetate (ACS grade)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-